molecular formula C12H8BrF3O3 B14773644 Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate

Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate

Cat. No.: B14773644
M. Wt: 337.09 g/mol
InChI Key: HCWLUVFUDWOKBJ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound is characterized by the presence of bromine and trifluoromethyl groups, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

The synthesis of ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-nitrobenzaldehyde and ethyl bromoacetate.

    Reaction Conditions: The initial step involves treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine.

    Reduction: The nitro group is subsequently reduced to form the desired product, this compound.

Chemical Reactions Analysis

Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate can undergo various chemical reactions:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate can be compared with other benzofuran derivatives:

These comparisons highlight the unique features of this compound, particularly the influence of the trifluoromethyl group on its properties.

Properties

Molecular Formula

C12H8BrF3O3

Molecular Weight

337.09 g/mol

IUPAC Name

ethyl 5-bromo-7-(trifluoromethyl)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H8BrF3O3/c1-2-18-11(17)9-4-6-3-7(13)5-8(10(6)19-9)12(14,15)16/h3-5H,2H2,1H3

InChI Key

HCWLUVFUDWOKBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)C(F)(F)F)Br

Origin of Product

United States

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